molecular formula C7H7BrN2O2 B183058 2-bromo-N-methyl-4-nitroaniline CAS No. 6911-88-2

2-bromo-N-methyl-4-nitroaniline

Cat. No.: B183058
CAS No.: 6911-88-2
M. Wt: 231.05 g/mol
InChI Key: UQJJTDUGJKNTEZ-UHFFFAOYSA-N
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Description

2-bromo-N-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the second position, a nitro group at the fourth position, and a methyl group on the nitrogen atom. This compound is typically a white to light yellow crystalline solid and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-methyl-4-nitroaniline can be achieved through a multi-step process involving nitration, bromination, and methylation reactions. One common method involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of specialized equipment such as synthesis reactors, solid-liquid separation devices, and ceramic membrane filters to optimize the reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-methyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, suitable solvents.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

Scientific Research Applications

2-bromo-N-methyl-4-nitroaniline is used in various scientific research applications, including:

    Chemistry: As a reagent in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the manufacture of agrochemicals, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-bromo-N-methyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-methyl-4-nitroaniline is unique due to the presence of both the bromine and nitro groups on the aniline ring, as well as the methyl group on the nitrogen atom. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-bromo-N-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJJTDUGJKNTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604952
Record name 2-Bromo-N-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6911-88-2
Record name 2-Bromo-N-methyl-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6911-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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